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molecular formula C4H5N3OS B058295 2-Aminothiazole-4-carboxamide CAS No. 118452-02-1

2-Aminothiazole-4-carboxamide

Cat. No. B058295
M. Wt: 143.17 g/mol
InChI Key: YSNYFPFEBBRSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168642B2

Procedure details

3.0 g Ethyl 2-aminothiazol-4-carboxylate was added to 100 ml ammonia water, reacted for 2 hr, concentrated, and placed aside to precipitate a needle crystal, which was filtered, washed with water, and dried to obtain 1.9 g 2-aminothiazol-4-carboxamide (yield 76%) with mp 208-211° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([O:9]CC)=O)[N:6]=1.O.[NH3:13]>>[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([NH2:13])=[O:9])[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC=1SC=C(N1)C(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
O.N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 2 hr
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to precipitate a needle crystal, which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=C(N1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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